molecular formula C6H14O2 B2526298 2-Methoxy-3-methylbutan-1-ol CAS No. 854463-80-2

2-Methoxy-3-methylbutan-1-ol

Cat. No. B2526298
CAS RN: 854463-80-2
M. Wt: 118.176
InChI Key: XBSOZTQTGNCDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3-methylbutan-1-ol is a chemical compound used in various industrial applications. It serves as a solvent for paints, inks, and fragrances and is a precursor for the production of industrial detergents. Its structure includes a methoxy group and a tertiary butyl group, which contribute to its solvency and reactivity properties.

Synthesis Analysis

The synthesis of related methoxy-methylbutanols can be achieved through different methods. For instance, methylation of acetoin with dimethyl carbonate can produce 3-methoxybutan-2-one in a sustainable one-step process, which demonstrates improved process mass intensity and atom economy over previous methods . Another synthesis approach for a related compound, 1,1,3,3-tetrabutyl-1-methoxy-3-isocyanatodistannoxane, involves the reaction of dibutyltin oxide with methyl carbamate and methanol under specific conditions to achieve high yields .

Molecular Structure Analysis

The molecular structure of this compound and related compounds can be analyzed using computational methods such as density functional theory (DFT). For example, the molecular structure and spectroscopic properties of a related compound were calculated using DFT with the B3LYP hybrid functional and a 6-311++G(d,p) basis set, providing insights into bond angles, distances, and spectroscopic properties .

Chemical Reactions Analysis

The reactivity of this compound with OH radicals has been studied, revealing a rate constant for the reaction and identifying products such as acetone, methyl acetate, glycolaldehyde, and 3-methoxy-3-methylbutanal . Additionally, the equilibrium and thermodynamics of related compounds, such as 2-methyl-2-methoxybutane, have been investigated, providing data on equilibrium constants and standard thermodynamic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and similar compounds are crucial for their application as solvents and in chemical reactions. For instance, 3-methoxybutan-2-one has been evaluated as a bio-based solvent, showing potential as a substitute for chlorinated solvents due to its low peroxide forming potential and negative Ames mutagenicity test . The equilibrium and thermodynamics of the liquid-phase decomposition of related compounds have also been studied, providing information on activity coefficients and non-ideality in the liquid phase .

Scientific Research Applications

Biofuel Production from Glucose

Engineered enzymes in Escherichia coli enable the conversion of glucose to 2-methylpropan-1-ol (isobutanol), a promising biofuel, under anaerobic conditions with 100% theoretical yield, surpassing aerobic production methods. This advancement overcomes previous limitations due to cofactor imbalances in the pathway, showcasing a significant step towards biofuel commercialization (Bastian et al., 2011).

Sustainable Solvents

Methylation of acetoin with dimethyl carbonate results in 3-methoxybutan-2-one, a bio-based solvent that can replace hazardous chlorinated solvents. This process demonstrates improved sustainability metrics, offering a renewable solution for industrial applications (Jin et al., 2021).

Organic Synthesis

4-Aryl-2-methylbutan-2-ols undergo the Graf–Ritter reaction, forming 1-methylsulfanyl-2-benzazepines, which can be converted into various heterocyclic compounds. This method provides a versatile route for synthesizing complex organic structures, expanding the toolkit for chemical synthesis (Glushkov et al., 2021).

Atmospheric Chemistry of Volatile Organic Compounds

The reaction kinetics of 3-methoxy-3-methyl-1-butanol with OH radicals have been studied, revealing products and potential mechanisms affecting atmospheric chemistry. Understanding these reactions is crucial for assessing the environmental impact of volatile organic compounds (Aschmann et al., 2011).

Corrosion Inhibition

Schiff bases with specific molecular structures have shown high efficiency as corrosion inhibitors on mild steel surfaces in acidic media. This research not only advances the understanding of corrosion mechanisms but also provides practical solutions for protecting industrial materials (Saha & Banerjee, 2018).

Safety and Hazards

2-Methoxy-3-methylbutan-1-ol is considered a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to use personal protective equipment when handling this substance and to ensure adequate ventilation .

Future Directions

2-Methoxy-3-methylbutan-1-ol, due to its low toxicity and ready biodegradability, can be used in European Ecolabel formulations . This suggests potential for its increased use in environmentally friendly applications in the future.

Mechanism of Action

Target of Action

It is known that this compound is widely used as a solvent for paints, inks, and fragrances . Therefore, it can be inferred that its targets might be related to these applications.

Mode of Action

The mode of action of 2-Methoxy-3-methylbutan-1-ol involves its interaction with other compounds in the environment. For instance, it has been reported that the kinetics of the reaction of this compound with OH radicals has been studied using a relative rate method . This suggests that the compound may interact with radicals in its environment, leading to changes in the radicals or the compound itself.

Biochemical Pathways

It has been identified as an oxidation product of dyes such as methyl yellow, methyl red, and methyl orange

Result of Action

It has been identified as an oxidation product of certain dyes , suggesting that it may contribute to the degradation of these compounds at the molecular level.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reaction with OH radicals suggests that its activity may be affected by the presence of these radicals in the environment . Additionally, its use as a solvent suggests that it may interact with a wide range of other compounds, potentially affecting its action, efficacy, and stability.

properties

IUPAC Name

2-methoxy-3-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-5(2)6(4-7)8-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSOZTQTGNCDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.